4-(4-Phenylbutan-2-ylamino)cyclohexan-1-ol
Overview
Description
4-(4-Phenylbutan-2-ylamino)cyclohexan-1-ol is an organic compound with the molecular formula C16H25NO and a molecular weight of 247.3758 g/mol This compound features a cyclohexane ring substituted with a hydroxyl group and an amino group attached to a phenylbutane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Phenylbutan-2-ylamino)cyclohexan-1-ol typically involves the following steps:
Formation of the Phenylbutane Chain: The phenylbutane chain can be synthesized through a Friedel-Crafts alkylation reaction, where benzene reacts with 1-bromo-4-chlorobutane in the presence of a Lewis acid catalyst such as aluminum chloride.
Amination: The phenylbutane chain is then subjected to amination using ammonia or an amine source to introduce the amino group.
Cyclohexane Ring Formation: The cyclohexane ring is formed through a cyclization reaction, where the amino group of the phenylbutane chain reacts with cyclohexanone under acidic or basic conditions.
Hydroxylation: Finally, the hydroxyl group is introduced through a hydroxylation reaction, typically using a strong oxidizing agent such as hydrogen peroxide or potassium permanganate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common industrial methods include continuous flow reactors and catalytic processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(4-Phenylbutan-2-ylamino)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to form a secondary amine or alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amino group can undergo nucleophilic substitution reactions with halides or other electrophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl halides, sulfonyl chlorides
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Secondary amines, alcohols
Substitution: Substituted amines, amides, sulfonamides
Scientific Research Applications
4-(4-Phenylbutan-2-ylamino)cyclohexan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating neurological disorders, inflammation, and pain management.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(4-Phenylbutan-2-ylamino)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at neurotransmitter receptors, influencing neuronal signaling and function. Additionally, it can inhibit or activate enzymes involved in metabolic pathways, affecting cellular processes and responses.
Comparison with Similar Compounds
4-(4-Phenylbutan-2-ylamino)cyclohexan-1-ol can be compared with other similar compounds, such as:
4-Phenylbutylamine: A simpler analog with a phenylbutane chain and an amino group but lacking the cyclohexane ring and hydroxyl group.
Cyclohexanol: A compound with a cyclohexane ring and a hydroxyl group but without the phenylbutane chain and amino group.
Phenylcyclohexane: A compound with a cyclohexane ring and a phenyl group but lacking the amino and hydroxyl groups.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-(4-phenylbutan-2-ylamino)cyclohexan-1-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO/c1-13(7-8-14-5-3-2-4-6-14)17-15-9-11-16(18)12-10-15/h2-6,13,15-18H,7-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVWGNBULMRQBMO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC2CCC(CC2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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